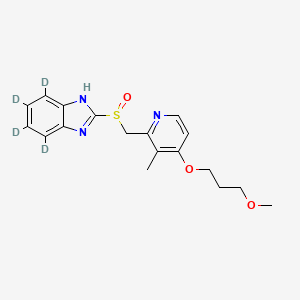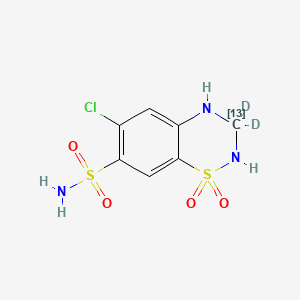
Rabeprazole D4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rabeprazole is a proton pump inhibitor used to treat symptoms of gastroesophageal reflux disease (GERD) in adults and children who are at least 1 year old . It is also used in adults to treat conditions involving excessive stomach acid, such as Zollinger-Ellison syndrome . Rabeprazole suppresses gastric acid secretion by inhibiting the gastric H+/K+ ATPase at the secretory surface of parietal cells .
Synthesis Analysis
Rabeprazole is synthesized through a shorter route of synthesis for 2-Chloromethyl pyridine intermediate and in situ condensation with 2-Mercaptobenzimidazole . This strategy is advantageous from the commercial scale-up point and helps in reducing the overall timeline and cost for the large-scale manufacture of Rabeprazole sodium .Molecular Structure Analysis
Rabeprazole D4 has a molecular formula of C18H21N3O3S . It is a deuterium-labeled Rabeprazole .Chemical Reactions Analysis
Rabeprazole sodium is known to be very unstable at acidic conditions or some acidic pharmaceutical excipients such as acrylic acid polymer (carbomer 934) with carboxylic acids . The degradation mechanism of binary blends of rabeprazole with pharmaceutical excipients in a solid state without using solvents was investigated .Scientific Research Applications
Pharmacokinetics Study : A study by Su et al. (2017) developed a rapid and sensitive chiral assay using supercritical fluid chromatography tandem mass spectrometry. This method was applied to investigate the pharmacokinetics of Rabeprazole enantiomers in dog plasma.
Degradation Product Analysis : Bhandi et al. (2016) conducted research on the identification and characterization of stressed degradation products of Rabeprazole using LC-ESI/MS/MS and 1H-NMR experiments. This study also assessed the in vitro toxicity of these degradation products on cell lines (Bhandi et al., 2016).
Comparative Clinical Trials : A placebo-controlled trial by Williams et al. (1998) assessed the effects of Rabeprazole versus Omeprazole on 24-hour intragastric acidity and plasma gastrin concentrations in young healthy male subjects (Williams et al., 1998).
Tolerability Profile Review : Thjodleifsson and Cockburn (1999) reviewed Rabeprazole’s tolerability profile in clinical trials, highlighting its efficacy and safety in treating acid-related diseases (Thjodleifsson & Cockburn, 1999).
Enantiomers Determination : A study by Kim et al. (2017) focused on the enantioselective separation and determination of Rabeprazole enantiomers in commercial tablets, contributing to quality control in pharmaceutical formulations (Kim et al., 2017).
Pharmacology Review : Dadabhai and Friedenberg (2009) reviewed the pharmacology of Rabeprazole in the treatment of acid-peptic-related disorders, providing insights into its pharmacodynamic properties (Dadabhai & Friedenberg, 2009).
Hypergastrinaemia and ECL-Cell Hyperplasia : Robinson (1999) discussed the implications of hypergastrinaemia and enterochromaffin-like-cell hyperplasia related to Rabeprazole use (Robinson, 1999).
Mechanism of Action
Target of Action
Rabeprazole-d4, also known as Rabeprazole D4, primarily targets the H+/K+ ATPase enzyme , also known as the gastric proton pump , in the parietal cells of the stomach . This enzyme is responsible for the final step in the production of gastric acid. By inhibiting this enzyme, Rabeprazole-d4 effectively reduces the production of stomach acid .
Mode of Action
Rabeprazole-d4 is a prodrug, which means it is activated in the acidic environment of the stomach. Once activated, it inhibits the H+/K+ ATPase enzyme, thereby suppressing both basal and stimulated gastric acid secretion . This action is dose-dependent, meaning the degree of suppression increases with the dose of Rabeprazole-d4 .
Biochemical Pathways
The inhibition of the H+/K+ ATPase enzyme by Rabeprazole-d4 affects the biochemical pathway of gastric acid production. This leads to a decrease in stomach acidity, which can help in the healing of gastrointestinal ulcers and the management of gastroesophageal reflux disease (GERD) . Additionally, Rabeprazole-d4 has been shown to inhibit cell pyroptosis in gastric epithelial cells, leading to a decrease in the maturation and secretion of IL-1β and IL-18 .
Pharmacokinetics
Rabeprazole-d4 exhibits unique pharmacokinetic properties among proton pump inhibitors. Most importantly, its clearance is largely nonenzymatic and less dependent on the cytochrome P450 isoenzyme CYP2C19 than other drugs in its class . This results in greater consistency of pharmacokinetics across a wide range of patients, particularly those with different CYP2C19 genotypes .
Result of Action
The primary result of Rabeprazole-d4’s action is the reduction of gastric acid secretion, which can lead to the healing of gastrointestinal ulcers and the alleviation of GERD symptoms . Additionally, it has been shown to inhibit cell pyroptosis in gastric epithelial cells, leading to a decrease in the maturation and secretion of IL-1β and IL-18 . This could potentially have implications for the treatment of conditions involving inflammation and cell death.
Action Environment
The action of Rabeprazole-d4 can be influenced by various environmental factors. For instance, the presence of Helicobacter pylori, a common pathogen in the development of peptic ulcers, can enhance the effect of proton pump inhibitors . Additionally, the pKa of Rabeprazole-d4, which influences its accumulation at its site of action, can also affect its onset and potency .
Safety and Hazards
Future Directions
Rabeprazole has been used with success in the treatment of some atypical GERD manifestations, such as dysphagia associated with GERD, GERD-related asthma and chest pain, and in the therapy of Barrett’s esophagus . It has also shown antiproliferative effects on human gastric cancer cell lines . These findings suggest potential future directions for the use of Rabeprazole.
Biochemical Analysis
Biochemical Properties
Rabeprazole-d4, like its parent compound Rabeprazole, interacts with the H+/K+ ATPase, an enzyme found on the secretory surface of gastric parietal cells . This enzyme is responsible for the final step in the production of gastric acid. By inhibiting this enzyme, Rabeprazole-d4 effectively reduces gastric acid secretion .
Cellular Effects
Rabeprazole-d4 has been shown to influence various cellular processes. . Pyroptosis is a form of programmed cell death that is associated with inflammation. Rabeprazole-d4 was found to inhibit this process, leading to a decrease in the secretion of inflammatory cytokines IL-1β and IL-18 .
Molecular Mechanism
The molecular mechanism of action of Rabeprazole-d4 involves its binding to the H+/K+ ATPase enzyme, thereby inhibiting the enzyme’s activity . This inhibition prevents the final transport of hydrogen ions into the gastric lumen, effectively reducing gastric acid secretion . This mechanism is selective and irreversible, making Rabeprazole-d4 an effective inhibitor of gastric acid production .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of Rabeprazole-d4 are limited, studies on Rabeprazole suggest that its effects do not accumulate over time with continuous daily administration
Dosage Effects in Animal Models
Specific studies on the dosage effects of Rabeprazole-d4 in animal models are currently unavailable. Studies on Rabeprazole have shown that its effects can vary with different dosages
Metabolic Pathways
This compound can then be further metabolized, both non-enzymatically and enzymatically
Subcellular Localization
Given its role as a proton pump inhibitor, it is likely that it localizes to the secretory surface of gastric parietal cells where the H+/K+ ATPase enzyme is found
Properties
IUPAC Name |
4,5,6,7-tetradeuterio-2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1H-benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,20,21)/i3D,4D,6D,7D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YREYEVIYCVEVJK-ZDPIWEEJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCCCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])NC(=N2)S(=O)CC3=NC=CC(=C3C)OCCCOC)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[5-[2-[[1,1,1,2,3,3-hexadeuterio-3-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-hydroxyphenyl]formamide](/img/structure/B602467.png)

